

Introduction to ML162 and its Alkyne Probe, ML162-yne

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Compound of Interest		
Compound Name:	ML162-yne	
Cat. No.:	B10857393	Get Quote

ML162 is a small molecule compound identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It has garnered significant interest in the field of cancer research due to its selective lethal effects on cancer cells, particularly those harboring mutations in the RAS oncogene.[4] ML162 possesses a chloroacetamide functional group, which enables it to form covalent bonds with its protein targets.[1]

To facilitate the identification of these cellular targets, a chemical probe called **ML162-yne** was developed.[5][6] **ML162-yne** is an analog of ML162 that incorporates an alkyne group. This alkyne handle allows for the use of "click chemistry" to attach reporter tags, such as fluorophores or biotin, enabling the visualization and affinity purification of proteins that are covalently modified by the compound.[5][6][7] The use of **ML162-yne** has been instrumental in elucidating the mechanism of action of ML162.

Mechanism of Action: An Evolving Understanding

The mechanism of action of ML162 has been a subject of ongoing investigation and has evolved over time.

The Initial Hypothesis: Direct GPX4 Inhibition

Initially, ML162 was characterized as a direct and covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[4][8] GPX4 is a crucial enzyme that utilizes glutathione to reduce lipid hydroperoxides, thereby protecting cells from the damaging effects of lipid peroxidation and preventing



ferroptosis.[1] The hypothesis was that by covalently binding to and inhibiting GPX4, ML162 would lead to an accumulation of lipid peroxides, ultimately triggering ferroptotic cell death. Several studies have demonstrated that **ML162-yne** can pull down GPX4 from cell lysates, supporting the notion of a direct interaction in a cellular context.[5][7][9]

The Revised Model: Targeting Thioredoxin Reductase 1 (TXNRD1)

More recent and compelling evidence has challenged the direct GPX4 inhibition model. Studies have shown that ML162 does not directly inhibit the enzymatic activity of purified recombinant GPX4.[1][2][3] Instead, these studies have identified Thioredoxin Reductase 1 (TXNRD1), another key selenoenzyme in cellular redox control, as a primary target of ML162.[1][2][3][10] TXNRD1 is a central component of the thioredoxin system, which works in parallel with the glutathione system to maintain redox homeostasis. Inhibition of TXNRD1 can lead to a buildup of reactive oxygen species and induce a form of cell death that closely resembles ferroptosis. [1][10] This revised understanding suggests that the ferroptosis-inducing effects of ML162 may be mediated, at least in part, through the inhibition of TXNRD1. It is important to note that the cellular context appears to be crucial, as ML162 does engage with GPX4 in intact cells.[9]

Applications of ML162-yne in Cancer Research

ML162-yne serves as a valuable chemical probe for several applications in cancer research:

- Target Identification and Validation: The primary use of ML162-yne is to identify the covalent binding partners of ML162 within the cellular proteome. This has been pivotal in the identification of TXNRD1 as a target.[1]
- Mechanism of Action Studies: By understanding which proteins ML162 interacts with,
 researchers can better elucidate the downstream signaling pathways that lead to ferroptosis.
- Selectivity Profiling: ML162-yne has been used in proteome-wide reactivity profiling
 experiments. These studies have revealed that ML162-yne interacts with a large number of
 cellular proteins, indicating a degree of promiscuity.[6][7] This is an important consideration
 for the development of more selective and potent analogs.



 Development of Novel Therapeutics: The insights gained from using ML162-yne are informing the design of new and improved ferroptosis-inducing compounds with enhanced potency and selectivity for therapeutic applications in cancer.[11][12][13]

Quantitative Data

The following table summarizes the available quantitative data for ML162 and its derivatives.

Compound	Cell Line	Assay Type	IC50 / DC50	Reference
ML162	HRASG12V- expressing BJ fibroblasts	Cytotoxicity	25 nM	[4]
ML162	Wild-type BJ fibroblasts	Cytotoxicity	578 nM	[4]
N15 (ML162 derivative)	Various ferroptosis- sensitive cancer cells	Cytotoxicity	Single-digit nM	[12]
N15 (ML162 derivative)	Not specified	Degradation	DC50 of 28 nM (at 10h)	[12]

Experimental Protocols

Detailed methodologies for key experiments involving **ML162-yne** are provided below.

Affinity Pull-Down Assay for Target Identification

This protocol is used to enrich and identify proteins that are covalently modified by **ML162-yne**.

- Cell Treatment:
 - Culture cancer cells to 70-80% confluency.
 - \circ Treat the cells with **ML162-yne** (typically 10 μ M) or a DMSO vehicle control for 1-4 hours.



• Cell Lysis:

- Wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Clarify the lysate by centrifugation to remove cellular debris.
- Click Chemistry Reaction:
 - To the clarified lysate, add a biotin-azide tag, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).
 - Incubate the reaction to allow for the cycloaddition reaction between the alkyne on ML162-yne and the azide on the biotin tag.

Affinity Purification:

- Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotintagged protein complexes.
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

Elution and Analysis:

- Elute the bound proteins from the beads using a high-concentration biotin solution or by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blotting using an antibody against a suspected target (e.g., GPX4 or TXNRD1) or by mass spectrometry for unbiased proteome-wide identification.

In-Gel Fluorescence Labeling for Proteome Reactivity Profiling

This protocol allows for the visualization of all proteins that have been covalently modified by **ML162-yne**.



- · Cell Treatment and Lysis:
 - Follow the same procedure as for the affinity pull-down assay.
- Click Chemistry Reaction:
 - Instead of a biotin-azide tag, use a fluorescent azide tag (e.g., rhodamine-azide).
 - Perform the click chemistry reaction as described above.
- Protein Separation and Visualization:
 - Separate the proteins in the lysate by SDS-PAGE.
 - Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner. This will reveal all proteins that have reacted with ML162-yne.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of ML162 with its target proteins in intact cells.

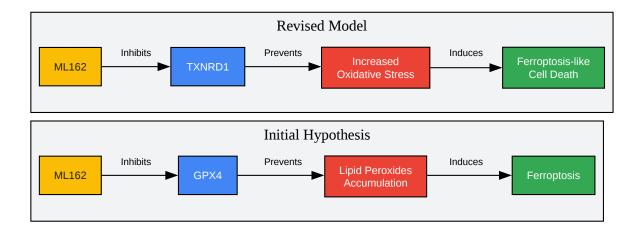
- · Cell Treatment:
 - $\circ~$ Treat cultured cells with ML162 (typically 5-10 $\mu\text{M})$ or a DMSO control for a specified time (e.g., 1-4 hours).
- Heating and Lysis:
 - Harvest the cells and resuspend them in PBS.
 - Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 30-60°C) for a short period (e.g., 3 minutes).
 - Lyse the cells by freeze-thaw cycles.
- Analysis:
 - Separate the soluble and aggregated protein fractions by centrifugation.



- Analyze the amount of the target protein (e.g., GPX4 or TXNRD1) remaining in the soluble fraction by Western blotting.
- Binding of ML162 to its target protein will typically stabilize the protein, resulting in it remaining soluble at higher temperatures compared to the untreated control.

Signaling Pathways and Experimental Workflows

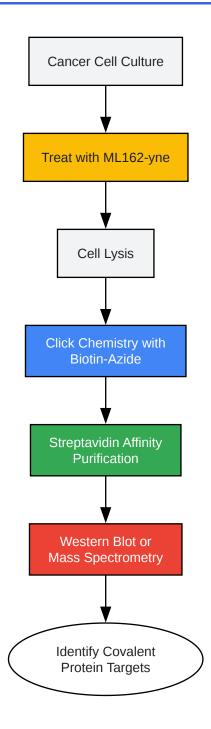
The following diagrams illustrate the proposed signaling pathways of ML162 and a typical experimental workflow for target identification using **ML162-yne**.



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Caption: Proposed mechanisms of ML162-induced ferroptosis.





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Caption: Workflow for ML162 target identification using **ML162-yne**.

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